molecular formula C21H22N4O4 B11979388 5-(3-Ethoxyphenyl)-N'-(1-(4-hydroxy-3-methoxyphenyl)ethylidene)-1H-pyrazole-3-carbohydrazide CAS No. 303106-54-9

5-(3-Ethoxyphenyl)-N'-(1-(4-hydroxy-3-methoxyphenyl)ethylidene)-1H-pyrazole-3-carbohydrazide

Cat. No.: B11979388
CAS No.: 303106-54-9
M. Wt: 394.4 g/mol
InChI Key: PEBDQNRWKQAOHD-LPYMAVHISA-N
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Description

5-(3-Ethoxyphenyl)-N’-(1-(4-hydroxy-3-methoxyphenyl)ethylidene)-1H-pyrazole-3-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and is substituted with ethoxyphenyl and hydroxy-methoxyphenyl groups. The unique structure of this compound makes it a subject of study in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Ethoxyphenyl)-N’-(1-(4-hydroxy-3-methoxyphenyl)ethylidene)-1H-pyrazole-3-carbohydrazide typically involves the condensation of 3-ethoxybenzaldehyde with 4-hydroxy-3-methoxybenzaldehyde in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions in an ethanol solvent. The resulting hydrazone is then cyclized to form the pyrazole ring, followed by further functionalization to introduce the ethoxy and hydroxy-methoxy groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the pyrazole ring, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In organic chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in synthetic pathways.

Biology

In biological research, the compound’s structure allows it to interact with various biomolecules, making it a candidate for studying enzyme inhibition and receptor binding.

Medicine

The compound’s potential medicinal properties are of interest, particularly its ability to act as an anti-inflammatory or anticancer agent. Its interactions with biological targets are studied to develop new therapeutic agents.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 5-(3-Ethoxyphenyl)-N’-(1-(4-hydroxy-3-methoxyphenyl)ethylidene)-1H-pyrazole-3-carbohydrazide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can trigger various cellular pathways, leading to the desired biological effect, such as anti-inflammatory or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Methoxyphenyl)-N’-(1-(4-hydroxy-3-methoxyphenyl)ethylidene)-1H-pyrazole-3-carbohydrazide
  • 5-(3-Ethoxyphenyl)-N’-(1-(4-hydroxyphenyl)ethylidene)-1H-pyrazole-3-carbohydrazide

Uniqueness

The unique combination of ethoxy and hydroxy-methoxy substituents in 5-(3-Ethoxyphenyl)-N’-(1-(4-hydroxy-3-methoxyphenyl)ethylidene)-1H-pyrazole-3-carbohydrazide differentiates it from similar compounds

Properties

CAS No.

303106-54-9

Molecular Formula

C21H22N4O4

Molecular Weight

394.4 g/mol

IUPAC Name

3-(3-ethoxyphenyl)-N-[(E)-1-(4-hydroxy-3-methoxyphenyl)ethylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C21H22N4O4/c1-4-29-16-7-5-6-15(10-16)17-12-18(24-23-17)21(27)25-22-13(2)14-8-9-19(26)20(11-14)28-3/h5-12,26H,4H2,1-3H3,(H,23,24)(H,25,27)/b22-13+

InChI Key

PEBDQNRWKQAOHD-LPYMAVHISA-N

Isomeric SMILES

CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)N/N=C(\C)/C3=CC(=C(C=C3)O)OC

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)NN=C(C)C3=CC(=C(C=C3)O)OC

Origin of Product

United States

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